6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrrolo[3,2-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-methyl-1H-pyrrolo[3,2-b]pyridine followed by formylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of pyrrolopyridine have been studied as inhibitors of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation. The compound may bind to the active site of the enzyme, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Lacks the bromine atom at the 6th position.
6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Contains a chlorine atom instead of bromine.
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Lacks the methyl group at the 1st position.
Uniqueness
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the combination of its bromine, methyl, and aldehyde functional groups
Biological Activity
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1086064-46-1
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 211.06 g/mol
Synthesis
The synthesis of this compound typically involves palladium-mediated reactions and various coupling strategies. For instance, the introduction of the bromine substituent is crucial for enhancing the reactivity of the pyrrole ring, which can be further modified to obtain derivatives with enhanced biological properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. These compounds have shown significant activity against various bacterial strains:
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
6-Bromo derivative | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antibacterial agent .
Anti-inflammatory Activity
In vitro evaluations suggest that derivatives of this compound may possess anti-inflammatory properties. For instance, some pyrrole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses:
Compound | IC50 (μmol) | COX Enzyme Inhibition |
---|---|---|
Compound A | 0.04 ± 0.09 | COX-2 |
Celecoxib (Control) | 0.04 ± 0.01 | COX-2 |
These findings indicate that modifications to the pyrrole structure can lead to significant anti-inflammatory effects .
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. Studies have demonstrated that certain compounds can arrest cell cycles and induce apoptosis in cancer cell lines:
Compound | GI50 (nM) | Cell Line |
---|---|---|
Compound B | <100 | Jurkat (leukemia) |
Control (Combretastatin A-4) | <100 | Jurkat |
Mechanistic studies revealed that these compounds could inhibit tubulin assembly, a critical process in cancer cell proliferation .
Case Studies
A notable case study involved the evaluation of a series of substituted pyrrole compounds against Mycobacterium tuberculosis. The lead compound demonstrated an MIC of 5 µM, showcasing its potential in developing new antituberculosis drugs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups significantly enhances the biological activity of pyrrole derivatives. For example, the introduction of halogens at specific positions on the pyrrole ring has been associated with increased potency against bacterial and cancer cell lines .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3 |
InChI Key |
GQUPLOHZIKFKMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)C=O |
Origin of Product |
United States |
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